molecular formula C15H11NOS3 B389247 (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B389247
M. Wt: 317.5g/mol
InChI Key: INLUHCXCXYTBKQ-UKTHLTGXSA-N
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Description

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and thiophene rings contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-1-(2-thienyl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolan-4-one
  • 5-[(E)-1-(4-methyl-2-thienyl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolan-4-one
  • 5-[(E)-1-(3-methyl-2-furyl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolan-4-one

Uniqueness

The presence of the 3-methyl-2-thienyl group in (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H11NOS3

Molecular Weight

317.5g/mol

IUPAC Name

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NOS3/c1-10-7-8-19-12(10)9-13-14(17)16(15(18)20-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9+

InChI Key

INLUHCXCXYTBKQ-UKTHLTGXSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3

SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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